1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
Description
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is a synthetic organic compound characterized by the presence of chlorinated phenyl and phenoxy groups, as well as a thiourea moiety
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2S/c16-9-4-6-10(7-5-9)19-15(24)21-20-13(22)8-23-12-3-1-2-11(17)14(12)18/h1-7H,8H2,(H,20,22)(H2,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOOGSYWPITPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea typically involves the following steps:
Preparation of 2-(2,3-dichlorophenoxy)acetic acid: This can be achieved by chlorination of phenoxyacetic acid.
Formation of 2-(2,3-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Synthesis of 1-(4-Chlorophenyl)thiourea: This intermediate is prepared by reacting 4-chloroaniline with thiocyanate.
Coupling Reaction: Finally, 1-(4-Chlorophenyl)thiourea is reacted with 2-(2,3-dichlorophenoxy)acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the chlorinated phenyl groups can lead to dechlorinated products.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Exploration of its properties for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl and phenoxy groups may facilitate binding to specific sites, while the thiourea moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiourea
- 1-(4-Chlorophenyl)-3-[[2-(2,5-dichlorophenoxy)acetyl]amino]thiourea
Uniqueness
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, differentiating it from other similar compounds.
Biological Activity
The compound 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H13Cl2N3O2S
- Molecular Weight : 364.25 g/mol
This compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and engage in various biochemical interactions.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. A structure-activity relationship (SAR) study highlighted that modifications in the thiourea moiety can enhance its antibacterial potency against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of thiourea derivatives is notable. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells . The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Antioxidant Activity
Recent investigations into the antioxidant properties of thiourea derivatives have revealed their ability to scavenge free radicals effectively. The compound has shown promising results in reducing oxidative stress markers in vitro, indicating its potential as an antioxidant agent .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiourea derivatives, including those structurally related to this compound. Results indicated that these compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of cytotoxicity across different cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM, suggesting a strong potential for further development as an anticancer agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
